molecular formula C8H8FNO B061759 5-Fluoro-2-methylbenzamide CAS No. 175278-28-1

5-Fluoro-2-methylbenzamide

Cat. No.: B061759
CAS No.: 175278-28-1
M. Wt: 153.15 g/mol
InChI Key: VPAFHFHYJHZKSR-UHFFFAOYSA-N
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Description

5-Fluoro-2-methylbenzamide is a useful research compound. Its molecular formula is C8H8FNO and its molecular weight is 153.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pharmacological Applications:

    • NK1/NK2 Antagonism: A compound structurally related to 5-Fluoro-2-methylbenzamide was investigated for its antagonistic properties against NK1/NK2 receptors, potentially treating disorders such as asthma, gastrointestinal diseases, pain, and depression (Norman, 2008).
    • Antipsychotic Potential: Benzamides, including analogs of this compound, have been explored for their properties in binding to dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors, suggesting potential as antipsychotics (Yang et al., 2016).
  • Chemical Synthesis and Modifications:

    • Catalytic Fluorination: Iron-catalyzed fluorination of benzamides, including this compound, has been developed, demonstrating broad substrate scope and functional group tolerance (Groendyke et al., 2016).
    • Antimicrobial Analogs: Fluorobenzamides, including those related to this compound, have been synthesized for antimicrobial applications, showing significant activity against certain bacterial and fungal strains (Desai et al., 2013).
  • Medical Imaging and Diagnostics:

    • Sigma2 Receptor Imaging: Fluorine-containing benzamide analogs, related to this compound, have been used in PET imaging of sigma-2 receptors in solid tumors (Tu et al., 2007).
    • Metabotropic Glutamate Receptor Antagonists: Derivatives of this compound have been explored as antagonists for metabotropic glutamate receptors, with potential for understanding psychiatric disorders (Satoh et al., 2009).
  • Cancer Research and Treatment:

    • Hepatocellular Carcinoma: Prodrugs of 5-fluoro-2'-deoxyuridine, related to this compound, have been developed for treating hepatocellular carcinoma (Peng et al., 2016).
    • Mechanisms of 5-Fluorouracil: Studies on the action of 5-Fluorouracil, a related compound, provide insights into its mechanisms in cancer treatment (Longley et al., 2003).
  • Thermochemical Studies:

    • An experimental and computational thermochemical study of fluorobenzazoles, including compounds similar to this compound, offers insights into their energetic properties (Silva et al., 2018).

Properties

IUPAC Name

5-fluoro-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAFHFHYJHZKSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372024
Record name 5-Fluoro-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175278-28-1
Record name 5-Fluoro-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175278-28-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of N-[3-chloro-4-(5H-pyrrolo[2,1-c][1,4]benzodiazepine-10(11H)-ylcarbonyl)phenyl]-N-(5-fluoro-2-methylbenzoyl)-5-fluoro-2-methylbenzamide in the synthesis of lixivaptan?

A: This complex molecule, identified and characterized in the study [], is a key impurity found in the crude lixivaptan product. Its presence highlights a potential side reaction occurring during the synthesis process. By identifying and characterizing this impurity, the researchers were able to optimize the synthesis protocol, minimizing its formation and leading to a purer final lixivaptan product with a yield of 47.6% and 99.93% purity []. This finding is crucial for ensuring the quality and safety of lixivaptan production.

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